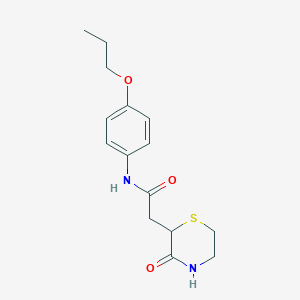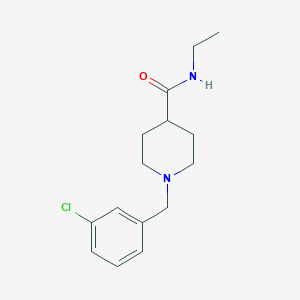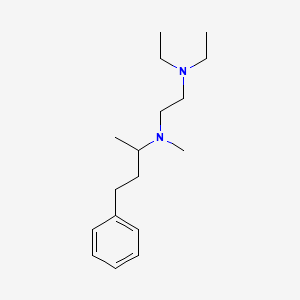![molecular formula C18H17N3O4 B4960832 N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways in the body. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its broad range of biological activities. It can be used to investigate the role of various enzymes and signaling pathways in the body. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One of the areas of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Furthermore, the development of analogs of this compound with improved solubility and bioavailability is also an area of active research.
合成法
The synthesis of N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 5-(3-methoxyphenyl)-1,2,4-oxadiazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid after purification by recrystallization.
科学的研究の応用
N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antifungal activities. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-8-6-13(7-9-14)19-17(22)11-16-20-18(25-21-16)12-4-3-5-15(10-12)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOYMDGRRPELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)


![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)

![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)